![molecular formula C18H24N2O4S B2666922 N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361740-96-5](/img/structure/B2666922.png)
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide, also known as MS-PPOH, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific enzymes and signaling pathways in the body. As mentioned earlier, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide inhibits the activity of FAAH and CAIX, leading to increased levels of endocannabinoids and induction of apoptosis, respectively. In addition, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide inhibits the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide are diverse and depend on the specific research application. In neuroscience, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to produce analgesic and anxiolytic effects by increasing the levels of endocannabinoids. In cancer research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. In inflammation research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide for lab experiments is its specificity for the target enzymes FAAH and CAIX. This allows researchers to study the effects of inhibiting these enzymes without affecting other physiological processes. In addition, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, one of the limitations of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is its potential toxicity at high concentrations. Studies have shown that N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide can cause liver damage and neurotoxicity in animal models at high doses. Therefore, careful dose-response studies are required to ensure the safety of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide for lab experiments.
将来の方向性
There are several future directions for N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide research. In neuroscience, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown promise as a potential therapeutic option for various pain and anxiety disorders. Further studies are needed to determine the optimal dose and administration route for N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide in clinical settings.
In cancer research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown potential as a novel anticancer agent that targets CAIX. Further studies are needed to determine the efficacy and safety of N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide in various types of cancer.
In inflammation research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown promise as a potential therapeutic option for various inflammatory disorders. Further studies are needed to determine the optimal dose and administration route for N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide in clinical settings.
Overall, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has shown promise as a versatile compound with potential therapeutic applications in various fields of research. Further studies are needed to determine its optimal use and safety in clinical settings.
合成法
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is synthesized through a multi-step process involving the reaction of piperidine with sulfonyl chloride, followed by the addition of acryloyl chloride and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain, mood, and appetite. By inhibiting FAAH, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide increases the levels of endocannabinoids, leading to analgesic and anxiolytic effects.
In cancer research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide achieves this by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells and plays a crucial role in maintaining their survival under hypoxic conditions.
In inflammation research, N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation.
特性
IUPAC Name |
N-[3-[4-(4-methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-3-17(21)19-11-8-18(22)20-12-9-16(10-13-20)25(23,24)15-6-4-14(2)5-7-15/h3-7,16H,1,8-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWYGTYPALIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

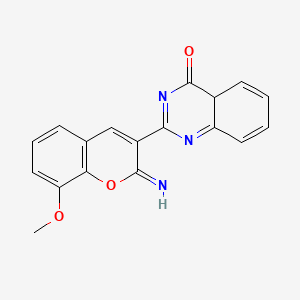
![8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one](/img/structure/B2666842.png)
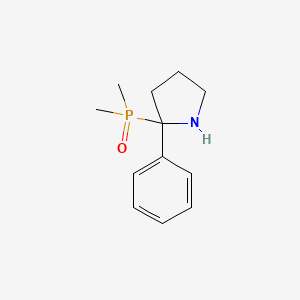
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)
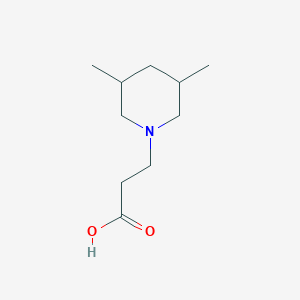
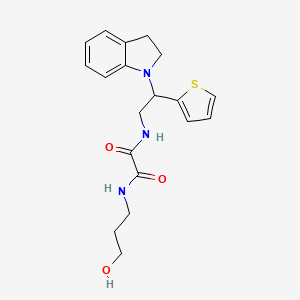
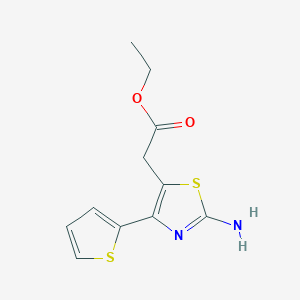
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)
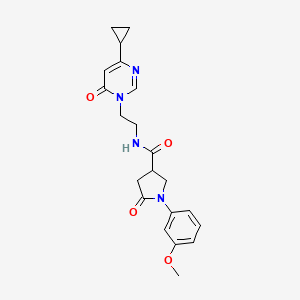
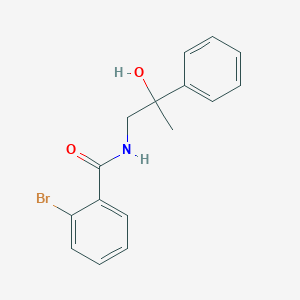
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)
